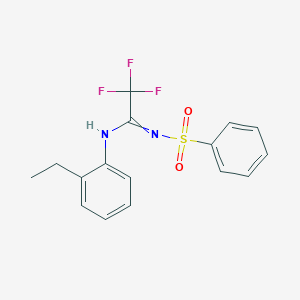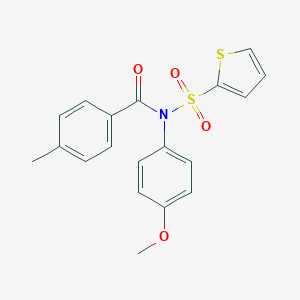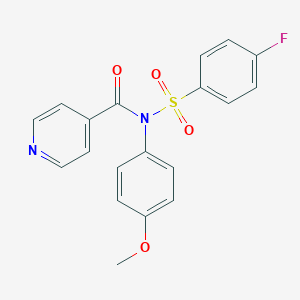![molecular formula C18H16N2O3S B284101 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester, also known as MCC950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a range of inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease.
作用机制
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. This compound specifically targets the ATPase domain of the NLRP3 protein, which is required for the activation of the inflammasome. By inhibiting the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of gout, this compound has been shown to reduce serum uric acid levels and joint damage, as well as inhibit the production of pro-inflammatory cytokines. In type 2 diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, this compound has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the inflammasome without affecting other parts of the immune system. Another advantage is that this compound is a small molecule inhibitor, which makes it easier to administer and study than larger protein-based inhibitors. One limitation of using this compound in lab experiments is that it is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet fully established.
未来方向
There are several future directions for research on 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester. One area of research is to further elucidate the mechanism of action of this compound and its effects on the NLRP3 inflammasome. Another area of research is to investigate the potential therapeutic applications of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, researchers may explore the potential of combining this compound with other anti-inflammatory agents to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of this compound in humans.
合成方法
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester was first synthesized by researchers at the University of Queensland in Australia in 2015. The synthesis method involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then coupled with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form the intermediate product. The final step involves esterification of the intermediate product with methanol to yield this compound.
科学研究应用
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been extensively studied in preclinical models of various inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease. In animal models of gout, this compound has been shown to reduce inflammation and joint damage by inhibiting the NLRP3 inflammasome. In type 2 diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, this compound has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function.
属性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)18(22)23-10-16(21)20-17-14(9-19)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,20,21) |
InChI 键 |
WYBPGEUMHAQHPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)


![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)




